molecular formula C14H11N3O2S B5703105 5-methyl-3-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B5703105
M. Wt: 285.32 g/mol
InChI Key: ZPBVKSKXILKGMV-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Mechanism of Action

While the specific mechanism of action for “5-methyl-3-phenyl-N-1,3-thiazol-2-yl-4-isoxazolecarboxamide” is not mentioned in the retrieved papers, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Safety and Hazards

While the specific safety and hazards for “5-methyl-3-phenyl-N-1,3-thiazol-2-yl-4-isoxazolecarboxamide” are not mentioned in the retrieved papers, some thiazoles can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiazoles have been gaining considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions could involve further exploration of the potential applications of thiazoles and their derivatives in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Moiety: This step involves the reaction of the oxazole intermediate with a thiazole derivative, often under reflux conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the thiazole moiety.

    3-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide: Lacks the methyl group.

    5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of both the thiazole and oxazole rings in 5-methyl-3-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide makes it unique compared to other similar compounds

Properties

IUPAC Name

5-methyl-3-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-11(13(18)16-14-15-7-8-20-14)12(17-19-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBVKSKXILKGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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